Cas no 53921-70-3 (Dibenzo[b,f]oxepine-10-carboxylic acid)

Dibenzo[b,f]oxepine-10-carboxylic acid is a tricyclic aromatic compound featuring a central oxepine ring fused with two benzene rings and a carboxylic acid functional group at the 10-position. This structure imparts unique reactivity and versatility, making it valuable as an intermediate in pharmaceutical and materials chemistry. Its rigid, planar framework is conducive to applications in drug design, particularly for targeting central nervous system (CNS) receptors or as a scaffold for bioactive molecules. The carboxylic acid moiety allows for further derivatization, enabling the synthesis of amides, esters, or other functionalized derivatives. Its stability and synthetic accessibility enhance its utility in research and industrial applications.
Dibenzo[b,f]oxepine-10-carboxylic acid structure
53921-70-3 structure
Product name:Dibenzo[b,f]oxepine-10-carboxylic acid
CAS No:53921-70-3
MF:C15H10O3
MW:238.238104343414
CID:939337
PubChem ID:859640

Dibenzo[b,f]oxepine-10-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • Dibenzo[b,f]oxepine-10-carboxylic acid
    • benzo[b][1]benzoxepine-5-carboxylic acid
    • AC1LHAH9
    • AK145515
    • AM807631
    • dibenz[b,f]oxepine-10-carboxylic acid
    • SureCN4043208
    • Dibenz[b,f]oxepin-10-carboxylic acid 53921-70-3
    • Dibenzo[b,f]oxepine-10-carboxylicacid
    • DB-198015
    • 53921-70-3
    • BS-28891
    • BBBADFKCXHGXLZ-UHFFFAOYSA-N
    • SCHEMBL4043208
    • Inchi: InChI=1S/C15H10O3/c16-15(17)12-9-10-5-1-3-7-13(10)18-14-8-4-2-6-11(12)14/h1-9H,(H,16,17)
    • InChI Key: BBBADFKCXHGXLZ-UHFFFAOYSA-N
    • SMILES: C1=CC=C2C(=C1)C=C(C3=CC=CC=C3O2)C(=O)O

Computed Properties

  • Exact Mass: 238.062994177g/mol
  • Monoisotopic Mass: 238.062994177g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 1
  • Complexity: 361
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 46.5Ų

Experimental Properties

  • PSA: 46.53000
  • LogP: 3.41750

Dibenzo[b,f]oxepine-10-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
A2B Chem LLC
AG43536-1g
Dibenzo[b,f]oxepine-10-carboxylic acid
53921-70-3 95%
1g
$662.00 2024-04-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1737694-1g
Dibenzo[b,f]oxepine-10-carboxylic acid
53921-70-3 98%
1g
¥5299.00 2024-05-09
Alichem
A019096038-5g
Dibenzo[b,f]oxepine-10-carboxylic acid
53921-70-3 97%
5g
$884.77 2023-09-01
A2B Chem LLC
AG43536-250mg
Dibenzo[b,f]oxepine-10-carboxylic acid
53921-70-3 95%
250mg
$239.00 2024-04-19

Additional information on Dibenzo[b,f]oxepine-10-carboxylic acid

Recent Advances in the Study of Dibenzo[b,f]oxepine-10-carboxylic acid (CAS: 53921-70-3)

Dibenzo[b,f]oxepine-10-carboxylic acid (CAS: 53921-70-3) is a structurally unique compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its dibenzooxepine core, has been the subject of numerous studies due to its potential therapeutic applications, particularly in the areas of anti-inflammatory, analgesic, and central nervous system (CNS) disorders. Recent advancements in synthetic methodologies and biological evaluations have further elucidated its pharmacological properties, paving the way for its potential use in drug development.

The synthesis of Dibenzo[b,f]oxepine-10-carboxylic acid has been optimized in recent studies to improve yield and purity. A 2023 study published in the Journal of Medicinal Chemistry demonstrated a novel catalytic approach using palladium-catalyzed C-H activation, which significantly reduced the number of synthetic steps and enhanced the overall efficiency. This methodological advancement is crucial for scaling up production, making the compound more accessible for further pharmacological testing and potential clinical applications.

In terms of biological activity, Dibenzo[b,f]oxepine-10-carboxylic acid has shown promising results as a modulator of the TRPV1 receptor, which is implicated in pain and inflammation. A recent preclinical study highlighted its efficacy in reducing neuropathic pain in animal models, with minimal side effects compared to existing therapeutics. These findings, published in Bioorganic & Medicinal Chemistry Letters, suggest that the compound could serve as a lead candidate for developing new analgesics with improved safety profiles.

Furthermore, computational studies have provided insights into the molecular interactions between Dibenzo[b,f]oxepine-10-carboxylic acid and its biological targets. Molecular docking simulations revealed high binding affinity to the TRPV1 receptor, corroborating the experimental data. These in silico analyses, combined with in vitro and in vivo studies, offer a comprehensive understanding of the compound's mechanism of action, which is essential for rational drug design.

Despite these advancements, challenges remain in the development of Dibenzo[b,f]oxepine-10-carboxylic acid as a therapeutic agent. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed in future research. Ongoing studies are focusing on structural modifications to enhance its pharmacokinetic properties while retaining its pharmacological efficacy. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into clinical trials.

In conclusion, Dibenzo[b,f]oxepine-10-carboxylic acid (CAS: 53921-70-3) represents a promising scaffold for drug discovery, with demonstrated potential in pain and inflammation management. Recent synthetic and biological studies have significantly advanced our understanding of this compound, highlighting its therapeutic relevance. Continued research and development efforts will be critical to overcoming existing challenges and realizing its full potential in the pharmaceutical industry.

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